2-Methylindolizine-6-carbonyl chloride
Overview
Description
2-Methylindolizine-6-carbonyl chloride is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-Methylindolizine-6-carbonyl chloride typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve the use of radical-induced synthetic approaches, which offer advantages such as efficient heterocycle construction and high atom- and step-economy .
Chemical Reactions Analysis
2-Methylindolizine-6-carbonyl chloride undergoes various types of chemical reactions, including nucleophilic substitution and addition-elimination sequences. Common reagents used in these reactions include aldehydes, ketones, and ammonia derivatives . Major products formed from these reactions often include compounds with carbon-nitrogen double bonds, such as imines .
Scientific Research Applications
2-Methylindolizine-6-carbonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing indolizidine alkaloids and other functional dyes . In biology and medicine, indole derivatives, including those containing the indolizine nucleus, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds are also used in the development of new therapeutic agents and in fluorescence imaging .
Mechanism of Action
The mechanism of action of 2-Methylindolizine-6-carbonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are often mediated through its ability to form stable complexes with various biomolecules, thereby influencing cellular processes . The specific molecular targets and pathways involved can vary depending on the biological activity being studied.
Comparison with Similar Compounds
2-Methylindolizine-6-carbonyl chloride can be compared with other similar compounds, such as indole derivatives and other indolizine analogues. These compounds share a common nitrogen-containing heterocyclic structure but differ in their substitution patterns and functional groups . The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from other similar compounds .
Properties
IUPAC Name |
2-methylindolizine-6-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-4-9-3-2-8(10(11)13)6-12(9)5-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHVEKMVRKVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281832 | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-82-4 | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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